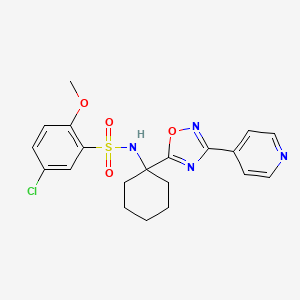

5-chloro-2-methoxy-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O4S/c1-28-16-6-5-15(21)13-17(16)30(26,27)25-20(9-3-2-4-10-20)19-23-18(24-29-19)14-7-11-22-12-8-14/h5-8,11-13,25H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRMNMYJDOAQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-2-methoxy-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and implications for drug development.

Chemical Structure

The compound features several notable functional groups:

- Chloro Group : Enhances lipophilicity and biological activity.

- Methoxy Group : May influence the compound's interaction with biological targets.

- Benzenesulfonamide Moiety : Known for diverse biological activities including inhibition of carbonic anhydrases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. Notably, it has been evaluated for:

- Inhibition of Carbonic Anhydrases : This enzyme family plays a crucial role in various physiological processes and is implicated in cancer progression. In vitro studies have shown that derivatives of benzenesulfonamides can selectively inhibit certain isoforms of carbonic anhydrases at nanomolar concentrations, suggesting a mechanism for anticancer activity .

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Case Studies

- Study on MCF-7 Cells : A flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in breast cancer treatment .

- PANC-1 Cell Line Evaluation : The compound showed significant efficacy against pancreatic cancer cells with an IC50 value indicating effective inhibition of tumor growth. This suggests its role as a candidate for further development in targeted cancer therapies .

- Mechanistic Insights : Research indicated that the presence of the oxadiazole moiety contributes to enhanced biological activity by promoting interactions with key cellular pathways involved in cancer cell survival and proliferation .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may exhibit various pharmacological properties. Its sulfonamide moiety is known for antibacterial and antifungal activities, while the presence of the pyridine and oxadiazole rings may enhance its bioactivity.

Biological Activity:

Research indicates that derivatives of similar structures show promising results against a range of pathogens. For instance, compounds with similar sulfonamide backbones have demonstrated effective inhibition against mycobacterial strains and various fungi . The incorporation of oxadiazole rings has been linked to improved anticancer properties, making this compound a candidate for further exploration in cancer therapy .

Anticancer Research

Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and sulfonamide functionalities. These compounds have been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells .

Mechanism of Action:

The proposed mechanisms include the activation of apoptotic pathways and inhibition of cell proliferation through cell cycle arrest. For example, studies show that certain derivatives can cause significant morphological changes indicative of apoptosis in treated cells .

Antimicrobial Properties

The antimicrobial efficacy of 5-chloro-2-methoxy-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide has been assessed against various bacterial and fungal strains. The compound's sulfonamide group is particularly noteworthy for its historical use in treating bacterial infections.

In Vitro Studies:

In vitro evaluations have shown that related compounds can outperform standard antibiotics like penicillin and ciprofloxacin against resistant strains . This suggests that the compound could be developed into a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the core structure can lead to enhanced biological activity or reduced toxicity.

Key Findings:

Research has indicated that specific substitutions on the pyridine ring can significantly affect lipophilicity and bioavailability, which are critical for drug development . The balance between hydrophilicity and lipophilicity must be carefully managed to ensure optimal pharmacokinetic properties.

Case Study 1: Anticancer Activity

A series of oxadiazole-containing compounds were synthesized and tested for their anticancer activity. The results indicated that specific derivatives exhibited IC50 values below 100 μM against several cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of sulfonamide derivatives showed that certain modifications led to enhanced effectiveness against resistant bacterial strains, suggesting a pathway for developing new antibiotics based on this scaffold .

Chemical Reactions Analysis

Sulfonamide Group

-

Acid-Base Properties : The sulfonamide NH is weakly acidic (pKa ~10–12), enabling deprotonation under basic conditions to form salts.

-

Electrophilic Substitution : The aromatic ring may undergo halogenation or nitration at the ortho/para positions relative to the sulfonamide group, though steric hindrance from the methoxy and chloro substituents could limit reactivity .

1,2,4-Oxadiazole Ring

-

Hydrolytic Stability : The oxadiazole ring is susceptible to hydrolysis under strongly acidic or basic conditions, cleaving to form amidoximes or carboxylic acid derivatives .

-

Electrophilic Attack : The electron-deficient oxadiazole may participate in nucleophilic aromatic substitution at the 5-position, though the pyridyl substituent could modulate reactivity .

Pyridyl Substituent

-

Coordination Chemistry : The pyridin-4-yl group can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications or metal complexation .

-

Hydrogen Bonding : The nitrogen in the pyridine ring participates in hydrogen bonding, influencing solubility and intermolecular interactions .

Stability and Degradation Pathways

-

Thermal Decomposition : The oxadiazole ring may decompose at elevated temperatures (>200°C), releasing nitriles or isocyanates .

-

Photodegradation : UV exposure could lead to C–N bond cleavage in the oxadiazole or sulfonamide groups, forming radicals or smaller aromatic fragments .

-

Oxidative Stability : The methoxy group is prone to oxidation, potentially forming quinone-like structures in the presence of strong oxidizers .

Comparative Reactivity with Analogues

Data from structurally related compounds suggest:

-

Sulfonamide Derivatives : Substitutions on the benzene ring (e.g., chloro, methoxy) enhance metabolic stability but reduce electrophilic reactivity compared to unsubstituted analogues .

-

Oxadiazole Modifications : Pyridyl-substituted oxadiazoles exhibit greater hydrolytic resistance than aliphatic variants due to conjugation effects .

Hypothetical Reaction Table

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Hydrolysis | 6M HCl, reflux, 12h | Cyclohexylamine + pyridin-4-carboxamide |

| Metal Complexation | Pd(OAc)₂, DMF, 80°C | Pd-pyridyl coordination complex |

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitrobenzenesulfonamide derivative (para) |

Q & A

Q. What are the critical steps in synthesizing 5-chloro-2-methoxy-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide?

- Answer : The synthesis typically involves: (i) Cyclohexane ring functionalization to introduce the 1,2,4-oxadiazol-5-yl moiety via cyclization using phosphorus oxychloride or similar reagents . (ii) Sulfonamide bond formation between the benzene sulfonyl chloride and the cyclohexylamine intermediate under basic conditions (e.g., triethylamine) . (iii) Purification via column chromatography to isolate intermediates, followed by recrystallization for final product isolation . Key challenges include controlling regioselectivity during oxadiazole formation and minimizing by-products during sulfonylation.

Q. Which spectroscopic techniques are essential for structural validation?

- Answer :

- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, cyclohexyl methine at δ 3.5–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₂₀H₂₁ClN₄O₃S: calc. 433.12, observed 433.11) .

Q. How can researchers design preliminary biological assays for this compound?

- Answer : Prioritize target identification based on structural analogs:

- Enzyme Inhibition : Screen against kinases or sulfotransferases due to sulfonamide and oxadiazole pharmacophores .

- Cellular Assays : Test cytotoxicity (e.g., MTT assay) in cancer cell lines (HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility : Use DMSO stock solutions (≤0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can contradictory spectral data during synthesis be resolved?

- Answer :

- Case Study : If ¹H NMR shows unexpected splitting in the cyclohexyl group, use 2D NMR (COSY, NOESY) to confirm stereochemistry .

- Contradictory Mass Data : If HRMS deviates by >5 ppm, re-analyze via alternative ionization (e.g., ESI+ vs. APCI+) or verify purity via HPLC (C18 column, 70:30 MeCN/H₂O) .

- By-Product Identification : Employ LC-MS/MS to detect intermediates (e.g., unreacted sulfonyl chloride) and adjust stoichiometry .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Answer :

- Oxadiazole Formation : Replace batch reactors with flow chemistry to enhance heat transfer and reduce reaction time (e.g., 120°C → 80°C with 20% yield improvement) .

- Solvent Optimization : Use toluene for sulfonylation (reflux, 12 h) instead of DMF to simplify post-reaction workup .

- Catalysis : Introduce Pd/C (0.5 mol%) for selective hydrogenation of nitro intermediates, reducing side reactions .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Answer :

- Modular SAR Framework :

| Region | Modification | Impact |

|---|---|---|

| Sulfonamide | Replace -Cl with -CF₃ | Enhanced lipophilicity (logP ↑) |

| Oxadiazole | Substitute pyridinyl with thiophene | Altered π-π stacking with targets |

| Cyclohexyl | Introduce sp³-hybridized substituents | Conformational rigidity for binding |

- Validation : Use molecular docking (AutoDock Vina) to predict binding affinity to COX-2 or EGFR targets .

Q. What advanced analytical methods resolve stability issues under physiological conditions?

- Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 h) and monitor degradation via UPLC-QTOF .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites using LC-MSⁿ .

- Crystallography : Grow single crystals (e.g., via vapor diffusion with ethyl acetate) to determine solid-state stability and hydrate formation .

Methodological Tables

Table 1 : Key Reaction Parameters for Oxadiazole Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | <80°C: Incomplete cyclization |

| Reagent (POCl₃) | 2.5 eq | Excess → side reactions |

| Solvent | DMF | Polar aprotic enhances reactivity |

Table 2 : Biological Screening Protocol

| Assay Type | Conditions | Endpoint Measurement |

|---|---|---|

| Kinase Inhibition | 10 µM compound, 30 min pre-incubation | IC₅₀ via ADP-Glo™ assay |

| Cytotoxicity | 72 h exposure, 5% CO₂ | EC₅₀ via CellTiter-Glo® |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.